An In-depth Technical Guide to 2-Iodo-5-methylthiophene: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Iodo-5-methylthiophene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methylthiophene is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the thiophene ring, make it a valuable precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 2-Iodo-5-methylthiophene, detailed experimental protocols for its synthesis and key reactions, and its significant role as an intermediate in the development of pharmaceuticals, most notably in the synthesis of the anti-diabetic drug Canagliflozin.
Chemical and Physical Properties
2-Iodo-5-methylthiophene, with the CAS number 16494-36-3 , is a combustible liquid under standard conditions. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General Properties of 2-Iodo-5-methylthiophene
| Property | Value | Reference(s) |
| CAS Number | 16494-36-3 | |
| Molecular Formula | C₅H₅IS | |
| Molecular Weight | 224.06 g/mol | |
| IUPAC Name | 2-iodo-5-methylthiophene | |
| Synonyms | 2-Methyl-5-iodothiophene | |
| Appearance | Not specified, likely a liquid | |
| Assay | ≥97% |
Table 2: Physical Properties of 2-Iodo-5-methylthiophene
| Property | Value | Reference(s) |
| Boiling Point | 81-83 °C at 10 mmHg | |
| Density | 1.852 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.626 | |
| Flash Point | 89 °C (closed cup) |
Table 3: Safety Information for 2-Iodo-5-methylthiophene
| Category | Information | Reference(s) |
| Storage Class | 10 - Combustible liquids | |
| WGK | WGK 3 | |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US) |
Synthesis and Experimental Protocols
The synthesis of 2-Iodo-5-methylthiophene can be achieved through the direct iodination of 2-methylthiophene. The following protocol is a representative method based on established procedures for the iodination of thiophene derivatives.
Experimental Protocol: Synthesis of 2-Iodo-5-methylthiophene via Direct Iodination
This procedure details the iodination of 2-methylthiophene using N-iodosuccinimide (NIS) as the iodine source, a method known for its efficiency and clean reaction profile.[1]
Materials:
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2-Methylthiophene
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N-Iodosuccinimide (NIS)
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4-Toluenesulfonic acid (catalyst)
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Ethanol
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Sodium thiosulfate solution (aqueous)
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 2-methylthiophene (1.0 equivalent) in ethanol.
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Add N-iodosuccinimide (1.05 equivalents) to the solution.
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Add a catalytic amount of 4-toluenesulfonic acid (e.g., 0.1 equivalents).
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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If necessary, purify the product by column chromatography on silica gel.
Synthesis of 2-Iodo-5-methylthiophene.
Reactivity and Applications in Drug Development
2-Iodo-5-methylthiophene is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many biologically active compounds.
Suzuki Coupling Reaction
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. 2-Iodo-5-methylthiophene serves as an excellent electrophilic partner in this reaction.
Experimental Protocol: Suzuki Coupling of 2-Iodo-5-methylthiophene with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of 2-Iodo-5-methylthiophene with a generic arylboronic acid.
Materials:
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2-Iodo-5-methylthiophene
-
Arylboronic acid
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Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Na₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF)
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Water
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Schlenk flask or similar reaction vessel for inert atmosphere
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Magnetic stirrer and heating mantle
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Standard workup and purification equipment
Procedure:
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To a Schlenk flask, add 2-Iodo-5-methylthiophene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system (e.g., a mixture of organic solvent and water).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction mixture to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki Coupling Reaction Workflow.
Role in the Synthesis of Canagliflozin
A significant application of thiophene derivatives is in the synthesis of pharmaceuticals. 2-Iodo-5-methylthiophene is a precursor to a more complex intermediate, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, which is pivotal in the synthesis of Canagliflozin.[2][3] Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used in the treatment of type 2 diabetes mellitus.[4]
The SGLT2 transporter is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[4] By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels.[2][4]
